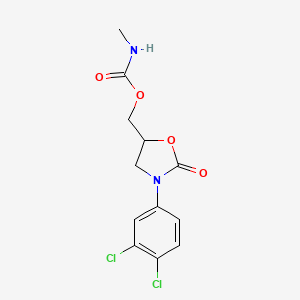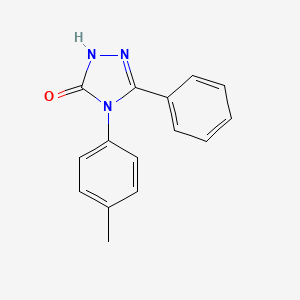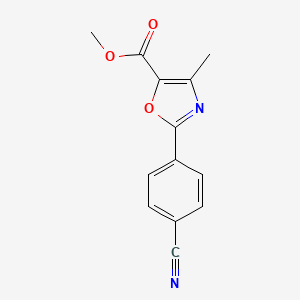
Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a cyanophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanobenzaldehyde with methyl 2-amino-3-oxobutanoate under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of oxazole-5-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate: Unique due to its specific substitution pattern and functional groups.
Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate is unique due to its combination of a cyanophenyl group and an oxazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
648889-25-2 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-8-11(13(16)17-2)18-12(15-8)10-5-3-9(7-14)4-6-10/h3-6H,1-2H3 |
InChI Key |
AFKNDMBXZHZJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)

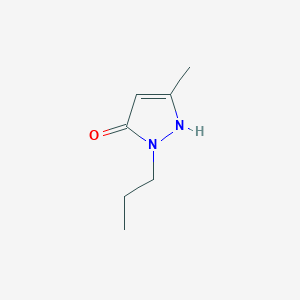
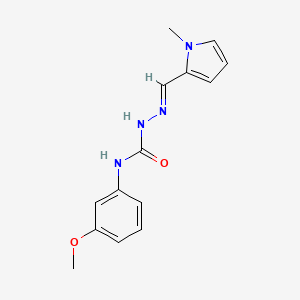
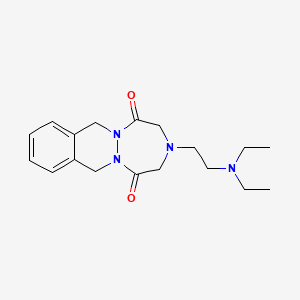
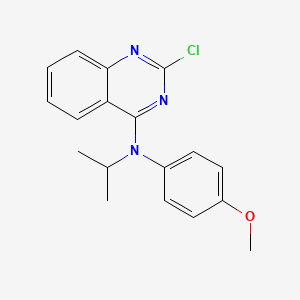
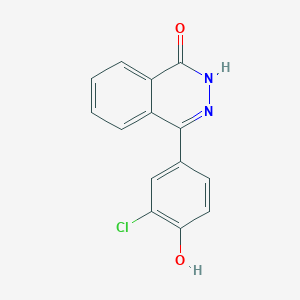
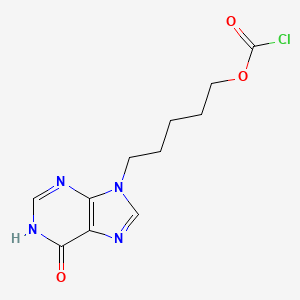

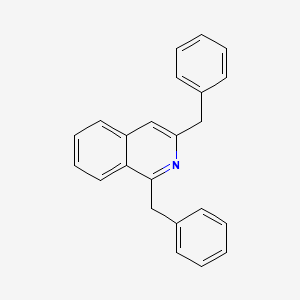
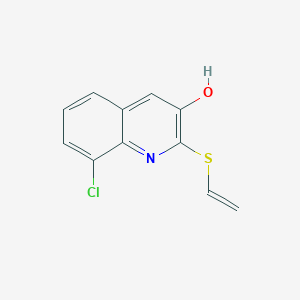
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
